Benzaldehyde, 2-hydroxy-3-(1-methylpropyl)-

Description

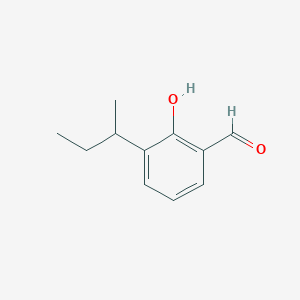

3-sec-Butyl-2-hydroxybenzaldehyde is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol It is a derivative of benzaldehyde, featuring a sec-butyl group at the third position and a hydroxyl group at the second position on the benzene ring

Properties

CAS No. |

83816-54-0 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-butan-2-yl-2-hydroxybenzaldehyde |

InChI |

InChI=1S/C11H14O2/c1-3-8(2)10-6-4-5-9(7-12)11(10)13/h4-8,13H,3H2,1-2H3 |

InChI Key |

HQVNCBQLJJGAOO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC=CC(=C1O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-sec-butyl-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2-hydroxybenzaldehyde with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of 3-sec-butyl-2-hydroxybenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the industrial production .

Chemical Reactions Analysis

Aldehyde Group

The aldehyde moiety participates in nucleophilic additions and condensations:

-

Schiff Base Formation : Reacts with primary amines to form imines. For example, reaction with thiosemicarbazide yields thiosemicarbazones, as seen in analogs like 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone .

-

Reformatsky Reaction : Forms β-hydroxy esters when reacted with α-halo esters in the presence of zinc .

Hydroxyl Group

The phenolic –OH group undergoes typical reactions:

-

Etherification : Methylation with methyl iodide in alkaline conditions produces 2-methoxy derivatives.

-

Esterification : Acetylation with acetic anhydride yields 2-acetoxy analogs.

Sec-Butyl Substituent

The bulky sec-butyl group at position 3 sterically hinders electrophilic substitution, directing incoming electrophiles to the para position relative to the hydroxyl group.

Condensation Reactions

The compound forms heterocycles via cyclocondensation:

-

Thiazolo[3,2-a]pyrimidines : Reacts with thiourea and 1,3-dicarbonyl compounds under Biginelli conditions to yield fused heterocycles .

-

Chalcone Derivatives : Condensation with acetophenones forms propenone-linked structures, as demonstrated in .

Coordination Chemistry

Acts as a tridentate ligand for metal ions (e.g., Pb²⁺), forming complexes through the hydroxyl, aldehyde, and sec-butyl oxygen atoms. These complexes exhibit fluorescence properties, useful in detecting nitroaromatics .

Spectroscopic and Computational Insights

-

IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O), ~3400 cm⁻¹ (–OH), and 1250 cm⁻¹ (C–O of sec-butyl) .

-

NMR : Aldehydic proton appears at δ 9.8–10.2 ppm (¹H), while aromatic protons show splitting patterns dependent on substituent positions .

-

DFT Calculations : HOMO-LUMO gaps (0.125–0.149 eV) and dipole moments (~4.4 D) suggest high reactivity and polarizability .

Industrial and Environmental Relevance

Scientific Research Applications

Medicinal Applications

Benzaldehyde derivatives have been extensively studied for their biological activities. The compound exhibits several medicinal properties, including:

Synthesis and Chemical Reactions

The synthesis of benzaldehyde, 2-hydroxy-3-(1-methylpropyl)- can be achieved through various chemical reactions:

- Aldol Condensation : One common method involves the aldol condensation reaction between suitable aldehydes and ketones, leading to the formation of hydroxy-substituted benzaldehydes. This reaction can be optimized using different catalysts to enhance yield and selectivity .

- Reduction Reactions : The compound can also be synthesized through reduction processes involving corresponding ketones or aldehydes. For example, the reduction of oximes derived from benzaldehyde can yield hydroxy-substituted products .

Flavoring and Food Industry Applications

Benzaldehyde derivatives are used in the food industry primarily as flavoring agents:

- Flavor Profile : Benzaldehyde imparts an almond-like flavor, making it a popular choice in flavor formulations for confections, baked goods, and beverages. Its use is regulated due to safety considerations but remains prevalent in food products .

- Natural Sources : This compound is also found naturally in certain essential oils and extracts from plants such as almonds and cherries. Its extraction from natural sources is often preferred for organic food products .

Environmental Impact and Safety

The environmental behavior of benzaldehyde derivatives has been a subject of study due to potential ecological impacts:

- Biodegradability : Research has shown that benzaldehyde compounds can degrade under environmental conditions; however, their persistence varies based on structural modifications. Understanding their degradation pathways is crucial for assessing their environmental safety .

- Toxicity Studies : Toxicological assessments are essential to evaluate the safety profile of benzaldehyde in consumer products. Studies indicate that while low concentrations may be safe for use in food and cosmetics, higher concentrations could pose health risks .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial activity of various substituted benzaldehydes against common pathogens like Staphylococcus aureus. The results indicated that compounds with hydroxyl substitutions exhibited enhanced activity compared to unsubstituted analogs.

Case Study 2: Flavoring Agent Development

In a project focused on developing natural flavoring agents, researchers extracted benzaldehyde from cherry pits and evaluated its sensory properties in food applications. The study concluded that natural extracts provided superior flavor profiles compared to synthetic alternatives.

Mechanism of Action

The mechanism of action of 3-sec-butyl-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and undergo nucleophilic addition reactions, which contribute to its effects on various biological systems .

Comparison with Similar Compounds

Similar Compounds

- 4-tert-Butyl-2-hydroxybenzaldehyde

- 5-Butyl-2-hydroxybenzaldehyde

- 5-Butoxy-2-hydroxybenzaldehyde

Uniqueness

3-sec-Butyl-2-hydroxybenzaldehyde is unique due to the specific positioning of the sec-butyl group and hydroxyl group on the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds.

Biological Activity

Benzaldehyde, 2-hydroxy-3-(1-methylpropyl)-, also known as 3-(1-methylpropyl)-2-hydroxybenzaldehyde, is a compound with notable biological activities. This article provides an overview of its biological properties, including antimicrobial and antioxidant activities, and explores relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of Benzaldehyde, 2-hydroxy-3-(1-methylpropyl)- can be represented as follows:

This compound features a hydroxyl group (-OH) and an aldehyde group (-CHO), which are significant for its biological activity.

1. Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of Benzaldehyde derivatives. For instance, research has shown that benzaldehyde compounds exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In a study examining Schiff base derivatives related to benzaldehyde, it was found that these compounds demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzaldehyde Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzaldehyde, 2-hydroxy-3-(1-methylpropyl)- | Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL | |

| Pseudomonas aeruginosa | 20 µg/mL |

2. Antioxidant Activity

The antioxidant potential of Benzaldehyde, 2-hydroxy-3-(1-methylpropyl)- has been evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). These assays measure the compound's ability to scavenge free radicals.

In one study, the compound exhibited significant antioxidant activity with an IC50 value comparable to standard antioxidants like BHT (Butylated Hydroxytoluene) .

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (µg/mL) | Positive Control (BHT) (µg/mL) |

|---|---|---|

| DPPH Scavenging | 25 ± 0.5 | 20 ± 0.4 |

| ABTS Scavenging | 30 ± 0.7 | 22 ± 0.6 |

Study on DNA Interaction

A significant aspect of the biological activity of Benzaldehyde derivatives is their interaction with DNA. Research has indicated that these compounds can bind to DNA and induce cleavage, which is crucial for developing anticancer agents . The study examined the DNA binding affinity using pBR322 plasmid DNA and reported that the compound could effectively cleave DNA strands under oxidative conditions.

Clinical Relevance

In clinical settings, compounds similar to Benzaldehyde, 2-hydroxy-3-(1-methylpropyl)- have been explored for their potential in treating skin disorders due to their tyrosinase inhibitory effects. Tyrosinase is an enzyme involved in melanin production; thus, inhibiting this enzyme can help in managing hyperpigmentation .

Q & A

Basic: What are the standard synthetic routes for producing 2-hydroxy-3-(1-methylpropyl)benzaldehyde, and how do reaction conditions influence yield?

Answer:

A common enzymatic synthesis method involves dissolving benzaldehyde derivatives in potassium phosphate buffer (50 mM, pH 7.0) with MgSO₄ and thiamine diphosphate (ThDP) as cofactors. For example, dimethoxyacetaldehyde can be reacted with benzaldehyde in a DMSO-containing system to form hydroxylated derivatives . Yield optimization requires precise control of pH (7.0–7.5), temperature (25–30°C), and co-solvent ratios (e.g., 20% v/v DMSO). Impurities like unreacted aldehydes should be monitored via HPLC or GC-MS.

Advanced: How can response surface methodology (RSM) be applied to optimize benzaldehyde derivative synthesis?

Answer:

RSM, particularly Box-Behnken designs, is effective for multi-variable optimization. For example, in amygdalin degradation to benzaldehyde, three independent variables (time, temperature, pH) are encoded, and 15 experimental runs are designed to model interactions. Data analysis via software (e.g., Design Expert 8.0.6) identifies optimal conditions, such as pH 5.5–6.0 and 40–50°C, maximizing benzaldehyde yield while minimizing byproducts like cyanogenic glycosides . Validation includes ANOVA to confirm model significance (p < 0.05) and residual analysis.

Basic: What analytical techniques are essential for characterizing 2-hydroxy-3-(1-methylpropyl)benzaldehyde?

Answer:

- LC-MS/MS : Identifies molecular ions (e.g., m/z 164.20 for C₁₀H₁₂O₂) and fragments (e.g., loss of C₃H₆, m/z 122) to confirm structure .

- Chiral Chromatography : Resolves enantiomers using columns like Chiralpak IG-3, with mobile phases of hexane/isopropanol (90:10) .

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 10.2 (aldehyde proton), δ 6.8–7.5 (aromatic protons), δ 1.2–1.4 (isopropyl methyl groups) .

Advanced: How can researchers resolve contradictions in toxicity data for benzaldehyde derivatives?

Answer:

Contradictions often arise from assay variability (e.g., in vitro vs. in vivo models). A systematic approach includes:

- Meta-analysis : Pool data from studies like Drosophila melanogaster toxicity assays (e.g., LC₅₀ values) .

- Dose-response modeling : Use Probit analysis to compare EC₅₀ across studies.

- Confounder adjustment : Control for variables like solvent type (DMSO vs. ethanol) or exposure duration .

Basic: What are recommended storage conditions to preserve 2-hydroxy-3-(1-methylpropyl)benzaldehyde stability?

Answer:

Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation. Purity (≥95%) should be verified via HPLC before use. Avoid aqueous solutions unless stabilized with antioxidants (e.g., 0.1% BHT) .

Advanced: How do structural modifications (e.g., hydroxylation, alkylation) affect the bioactivity of benzaldehyde derivatives?

Answer:

- Hydroxylation : Increases polarity, enhancing solubility but reducing membrane permeability. For example, 2-hydroxy substitution improves antioxidant activity (IC₅₀ ~ 15 µM in DPPH assays) .

- Alkylation : Isopropyl groups at position 3 enhance lipophilicity, improving CNS penetration (logP ~ 2.5) .

- QSAR Modeling : Use descriptors like Hammett σ values to predict antimicrobial potency against Staphylococcus aureus (MIC reduction from 128 µg/mL to 32 µg/mL with optimized substituents) .

Advanced: What mechanistic insights explain benzaldehyde’s role as an antibiotic potentiator?

Answer:

Benzaldehyde disrupts efflux pumps in Staphylococcus aureus, reducing MICs of quinolones (e.g., ciprofloxacin) by 4-fold. Mechanistic studies using ethidium bromide accumulation assays show a 2.5-fold increase in intracellular retention, indicating efflux inhibition. Toxicity studies in Drosophila (LC₅₀ = 1.2 mM) suggest selective pressure for non-host-targeted adjuvants .

Basic: How can researchers validate the enantiomeric purity of synthesized benzaldehyde derivatives?

Answer:

- Circular Dichroism (CD) : Compare optical rotation ([α]D²⁵) to literature values (e.g., +15.6° for R-enantiomer).

- Chiral HPLC : Use a Daicel Chiralpak column with hexane/ethanol (85:15) to achieve baseline separation (Rₛ > 1.5) .

- Polarimetry : Confirm enantiomeric excess (e.g., ≥98% ee) using a sodium lamp (589 nm) .

Advanced: What computational tools are effective for predicting physicochemical properties of benzaldehyde derivatives?

Answer:

- Quantum Chemistry : DFT calculations (B3LYP/6-31G*) predict optimized geometries and dipole moments .

- QSPR Models : Use Dragon descriptors (e.g., Moriguchi logP) to estimate solubility (logS = –3.2) and bioavailability .

- Molecular Dynamics : Simulate binding affinities to enzymes like CYP450 (ΔG ~ –8.2 kcal/mol) .

Advanced: How do environmental factors (pH, light) influence benzaldehyde degradation pathways?

Answer:

- Photodegradation : UV exposure (254 nm) induces radical formation, leading to benzoic acid (50% degradation in 6 hours) .

- Hydrolysis : At pH > 8, the aldehyde group oxidizes to carboxylate, forming 2-hydroxy-3-isopropylbenzoic acid (t₁/₂ = 12 hours) .

- Microbial Degradation : Pseudomonas spp. metabolize benzaldehyde via β-ketoadipate pathway, identified via GC-MS detection of catechol intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.